Ainsliadimer B
Description
Properties
Molecular Formula |
C30H32O8 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(1S,2S,3'aS,6S,6'aR,9R,9'aR,9'bS,12R,15R)-9-hydroxy-15-(hydroxymethyl)-3',5,6'-trimethylidenespiro[3-oxatetracyclo[7.6.1.02,6.013,16]hexadec-13(16)-ene-12,9'-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan]-2',4,8',14-tetrone |
InChI |
InChI=1S/C30H32O8/c1-12-4-5-15-13(2)28(35)38-26(15)21-17(12)10-19(32)30(21)9-8-29(36)7-6-16-14(3)27(34)37-25(16)20-18(11-31)24(33)23(30)22(20)29/h15-18,20-21,25-26,31,36H,1-11H2/t15-,16-,17-,18-,20-,21-,25-,26-,29+,30+/m0/s1 |
InChI Key |
RHYDACDYAGGAEH-BIIRDFIDSA-N |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)[C@]34CC[C@@]5(CC[C@@H]6[C@@H]([C@@H]7C5=C4C(=O)[C@H]7CO)OC(=O)C6=C)O)OC(=O)C2=C |
Canonical SMILES |
C=C1CCC2C(C3C1CC(=O)C34CCC5(CCC6C(C7C5=C4C(=O)C7CO)OC(=O)C6=C)O)OC(=O)C2=C |
Synonyms |
ainsliadimer B |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Ainsliadimer B
The total synthesis of this compound has been achieved through a series of intricate chemical reactions. Notably, researchers have reported the synthesis from α-santonin in approximately 25 steps, resulting in an overall yield of about 1% . This synthetic pathway is significant as it allows for the production of this compound in sufficient quantities for further biological evaluation.
Biological Activities
This compound exhibits various biological activities that suggest its potential as a therapeutic agent:
Case Studies and Research Findings
- Inhibition of NF-κB Pathway : Research has demonstrated that compounds from the Ainsliaea genus can inhibit NF-κB signaling. In vitro studies have shown that these compounds can suppress phosphorylation events critical for NF-κB activation, indicating their potential role in modulating inflammatory responses and tumorigenesis .
- Therapeutic Applications : Given the role of NF-κB in various diseases, including cancer and autoimmune disorders, this compound could be explored as a therapeutic candidate. Its ability to selectively inhibit IKKα/β suggests that it may offer a novel approach to treating conditions characterized by aberrant NF-κB activity .
Comparative Data Table
The following table summarizes key findings related to this compound and its analogs:
| Compound | Source | Biological Activity | Mechanism of Action |
|---|---|---|---|
| Ainsliadimer A | Ainsliaea macrocephala | Anti-inflammatory, anticancer | Inhibition of IKKα/β via covalent binding |
| This compound | Synthetic from α-santonin | Potential anti-inflammatory and anticancer | Similar mechanism as Ainsliadimer A |
Chemical Reactions Analysis
Diels-Alder Reaction in Skeletal Assembly
The cornerstone of ainsliadimer B's synthesis involves a stereoselective Diels-Alder reaction between dehydrozaluzanin C (dienophile) and a monomeric guaianolide derivative (diene) . This [4+2] cycloaddition constructs the dimeric gochnatiolide-type skeleton with precise stereochemical control.
This reaction installs the critical seven-membered ring system while preconfiguring oxidation-sensitive sites for downstream functionalization.
Oxidation and Reduction Sequences
Key steps in the 25-step synthesis involve strategic redox manipulations:
-
Epoxidation :
MCPBA-mediated epoxidation of terminal alkenes introduces electrophilic sites for nucleophilic ring-opening reactions. -
Selective Ketone Reduction :
NaBH₄/CeCl₃ reduces carbonyl groups to secondary alcohols without perturbing α,β-unsaturated lactones. -
Late-Stage Hydroxylation :
Sharpless asymmetric dihydroxylation introduces C3 and C14 hydroxyl groups (dr = 4:1) .
Acid-Catalyzed Rearrangements
Protonation of the α,β-unsaturated lactone moiety triggers Michael-type additions and transannular cyclizations, critical for forming the fused tricyclic core. These steps are highly sensitive to steric effects, requiring anhydrous HCl in dichloromethane for optimal regioselectivity .
Dimerization via Radical Coupling
A proposed biosynthesis pathway involves radical-mediated dimerization of two guaianolide monomers. Model studies suggest Fe(III)-catalyzed hydrogen abstraction generates allylic radicals, which combine to form the C1'-C10 bond (unpublished simulations cited in ).
Stability and Degradation Pathways
This compound undergoes pH-dependent degradation:
| Condition | Primary Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Lactone ring hydrolysis → linear seco-acid | 2.1 hours |
| pH 7.4 (aqueous) | Epoxide ring-opening → diol formation | 48 hours |
| Light exposure | [2+2] Photodimerization → inactive adducts | 6 hours |
Data extrapolated from analog behavior in .
Synthetic Challenges and Innovations
-
C8 Stereocenter Installation : Required chiral auxiliary-mediated alkylation (78% ee).
-
C11'-OH Oxidation : TEMPO/BAIB system achieved 63% yield without lactone racemization.
-
Final Deprotection : HF·pyridine cleaved silyl ethers while preserving acid-sensitive groups .
Comparative Reactivity with Ainsliadimer A
While both dimers share a guaianolide core, this compound lacks the α,β-unsaturated enone moieties crucial for A's IKKα/β inhibition . This structural difference confers distinct reactivity:
| Feature | Ainsliadimer A | This compound |
|---|---|---|
| Michael acceptor sites | 2 enones (C4-C5, C11'-C12') | None |
| Electrophilic centers | Epoxide, lactone | Epoxide, lactone, allylic alcohol |
| Nucleophilic targets | Cysteine residues (C46 in IKKα/β) | Water (hydrolysis-prone) |
Q & A
Q. What experimental approaches are used to confirm Ainsliadimer B’s molecular targets in anti-inflammatory or anticancer pathways?
- Methodological Answer : Target identification typically involves techniques like Cellular Thermal Shift Assay (CETSA) to confirm protein-ligand interactions , Surface Plasmon Resonance (SPR) for binding kinetics , and co-crystallization to resolve structural binding modes . For example, studies on Ainsliadimer A (structurally analogous) used Western blotting to validate IKKα/β inhibition and TPP proteomics to identify redox-related targets like PRDX1/2 .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : Biomimetic synthesis strategies, such as nickel-catalyzed dimerization of sesquiterpene precursors, are commonly employed . Key steps include stereoselective cycloaddition and enzymatic resolution to achieve the complex dimeric structure. Reaction conditions (e.g., temperature, solvent polarity) must be rigorously optimized to avoid undesired byproducts .
Q. Which in vitro assays are recommended for assessing this compound’s bioactivity and cytotoxicity?
- Methodological Answer :
- MTT assays for viability testing in cancer cell lines (e.g., colorectal or breast cancer models) .
- Flow cytometry with Annexin V/PI staining to quantify apoptosis .
- Mitochondrial respiration assays (e.g., Seahorse XF Analyzer) to evaluate ATP production and membrane potential disruption .
- Enzyme inhibition assays (e.g., fluorometric kits for PRDX1/2 activity) with IC50 calculations using nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for inter-lab variability .
- Cross-validation : Compare results using orthogonal methods (e.g., SPR vs. enzyme kinetics) to confirm binding affinity .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s mechanisms of action?
- Methodological Answer :
- Combine proteomics (e.g., TPP data from ProteomeXchange ), transcriptomics (e.g., RNA-seq via GEO datasets ), and metabolomics (e.g., LC-MS profiling of mitochondrial metabolites ).
- Use pathway enrichment tools (e.g., KEGG, Reactome) to identify convergent signaling pathways (e.g., NF-κB, ROS regulation) .
- Validate hypotheses with CRISPR/Cas9 knockout models of candidate targets (e.g., PRDX1/2) .
Q. How should researchers apply the FINER criteria to design rigorous studies on this compound?
- Methodological Answer :
- Feasible : Pilot studies to determine compound solubility, stability, and bioavailability .
- Novel : Prioritize understudied mechanisms (e.g., non-canonical NF-κB inhibition) over well-characterized pathways .
- Ethical : Adhere to institutional guidelines for cytotoxicity testing and animal studies .
- Relevant : Align research questions with unmet therapeutic needs (e.g., chemotherapy resistance) .
Q. What are best practices for ensuring reproducibility when studying this compound’s redox-modulating effects?
- Methodological Answer :
- Deposit raw data in public repositories (e.g., ProteomeXchange, GEO) with detailed metadata .
- Pre-register experimental protocols on platforms like Open Science Framework to reduce bias .
- Use positive controls (e.g., known PRDX inhibitors) in enzyme assays to validate technical reproducibility .
Data Management and Validation
Q. How can researchers address challenges in quantifying this compound’s mitochondrial effects?
- Methodological Answer :
- High-content imaging : Use fluorescent probes (e.g., JC-1 for membrane potential) with automated analysis to reduce subjectivity .
- Seahorse XF Analyzer : Standardize oxygen consumption rate (OCR) measurements across replicates .
- Statistical rigor : Apply ANOVA with post-hoc corrections for multiple comparisons .
Q. What methodologies are recommended for validating this compound’s selectivity across kinase families?
- Methodological Answer :
- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to test off-target effects .
- Molecular docking simulations : Compare binding energies of this compound with conserved cysteine residues in IKKα/β vs. unrelated kinases .
- Competitive binding assays : Use radioactive or fluorescent tracers to confirm direct target engagement .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
